REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=O)[CH:3]=1.C([N:13]([CH2:16]C)CC)C.[C:18](C1NC=CN=1)(C1NC=CN=1)=[O:19]>C1COCC1>[CH3:18][O:19][N:13]([CH3:16])[C:8]([C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][N:5]=1)=[O:10]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)C(=O)O
|
Name
|
N,O-hydroxylamine hydrochloride
|
Quantity
|
4.83 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Name
|
N,N-dimethyl amino pyridine
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is quenched with 100 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×150 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers are concentrated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (hexanes 95%, EtOAc 5% step gradient)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=NC=CC(=C1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |